Acenaftileno-d10

Descripción general

Descripción

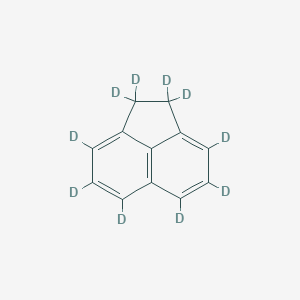

Acenaftileno-d10 es una forma deuterada del acenaftileno, un hidrocarburo aromático policíclico (HAP). Consiste en un anillo de naftaleno con un puente de etileno que conecta las posiciones 1 y 8, y todos los átomos de hidrógeno son reemplazados por átomos de deuterio. Este compuesto se utiliza principalmente como estándar interno en diversas técnicas analíticas debido a su naturaleza isotópica estable .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Acenaphthene-d10 is predominantly utilized as an internal standard in quantitative analysis techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The advantages of using this compound include:

- Improved Accuracy : Its stable isotopic nature allows for precise quantification of PAHs and other organic compounds by correcting for variations in sample preparation and analysis .

- Mass Shift Distinction : The deuterium atoms create a slight mass shift compared to non-deuterated forms, enabling differentiation during mass spectrometric analysis .

Table 1: Applications in Analytical Chemistry

| Application | Technique | Purpose |

|---|---|---|

| Internal Standard | GC-MS | Quantification of environmental pollutants |

| Internal Standard | HPLC | Analysis of complex mixtures |

| Recovery Internal Standard | Various PAH analyses | Calibration and recovery studies |

Environmental Studies

In environmental science, acenaphthene-d10 plays a crucial role in monitoring and analyzing pollution levels. Its applications include:

- Environmental Monitoring : Used to trace the fate of PAHs in environmental samples, aiding in understanding their distribution and degradation .

- Pollution Studies : Employed in studies assessing contamination levels in soil and water, particularly for identifying sources of PAHs from petrochemical products .

Case Study: PAH Migration from Plastics

A study examined the migration of PAHs from food-grade plastics into foods using acenaphthene-d10 as a recovery internal standard. This research highlighted the potential health risks associated with chemical leaching from packaging materials .

Pharmaceutical Research

Acenaphthene-d10 is also significant in pharmaceutical research:

- Deuterated Drug Development : It is used in synthesizing deuterated drugs to study their metabolic pathways and enhance pharmacokinetic properties. The incorporation of deuterium can lead to improved stability and bioavailability of pharmaceutical compounds .

Table 2: Pharmaceutical Applications

| Application | Purpose |

|---|---|

| Drug Development | Enhance metabolic stability |

| Pharmacokinetic Studies | Investigate drug absorption and distribution |

Material Science

In material science, acenaphthene-d10 is utilized for developing new materials with enhanced properties:

- Thermal Stability : Research indicates that incorporating deuterated compounds can improve the thermal stability and resistance to degradation of materials .

Mecanismo De Acción

El mecanismo de acción del acenaftileno-d10 está relacionado principalmente con su uso como estándar interno. No ejerce efectos biológicos, sino que sirve como compuesto de referencia en las técnicas analíticas. Los átomos de deuterio en el this compound proporcionan una diferencia de masa distinta en comparación con los compuestos no deuterados, lo que permite una cuantificación y un análisis precisos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El acenaftileno-d10 se puede sintetizar mediante la deuteración del acenaftileno. El proceso implica el intercambio de átomos de hidrógeno por átomos de deuterio utilizando gas deuterio (D2) o disolventes deuterados en condiciones específicas. La reacción generalmente requiere un catalizador como paladio sobre carbono (Pd/C) para facilitar el intercambio .

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares, pero a mayor escala. El proceso de deuteración se lleva a cabo en reactores diseñados para manejar eficientemente el gas deuterio y los catalizadores. El producto se purifica luego mediante destilación o recristalización para lograr la pureza isotópica deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

El acenaftileno-d10 experimenta diversas reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)

Reducción: Hidruro de litio y aluminio (LiAlH4)

Sustitución: Halógenos (por ejemplo, bromo, cloro), compuestos nitro (por ejemplo, ácido nítrico)

Principales Productos Formados

Oxidación: Acenaftilenoquinona

Reducción: Dihidroacenaftileno

Sustitución: Derivados halogenados o nitrados del acenaftileno

Comparación Con Compuestos Similares

Compuestos Similares

Acenaftileno: La forma no deuterada del acenaftileno-d10, utilizada en aplicaciones similares, pero carece de la estabilidad isotópica.

Acenaftileno: Otro HAP con una estructura similar, pero contiene un doble enlace, lo que lo hace más reactivo en ciertas reacciones químicas.

Singularidad

El this compound es único debido a su naturaleza deuterada, que proporciona una mayor estabilidad y propiedades espectrométricas de masas distintas. Esto lo convierte en una herramienta invaluable en la química analítica y las aplicaciones de investigación donde se requieren cuantificación y análisis precisos .

Actividad Biológica

Acenaphthene-d10 is a deuterated form of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. The study of its biological activity is crucial for understanding its impact on health and the environment, especially given the increasing concern over PAHs as environmental pollutants.

Acenaphthene-d10 (CAS Number: 15067-26-2) is characterized by the following chemical properties:

- Molecular Formula : C12H8D10

- Molecular Weight : 162.24 g/mol

- Solubility : Low solubility in water, but soluble in organic solvents.

These properties influence its behavior in biological systems and its interactions with various biochemical pathways.

Antioxidant Activity

Recent studies have demonstrated that acenaphthene-d10 can serve as an internal standard in assays measuring antioxidant activity. Its role has been evaluated in various assays, including:

- DPPH Scavenging Assay : This assay measures the ability of compounds to scavenge free radicals. Acenaphthene-d10 was used to calibrate results, providing a baseline for evaluating the antioxidant capacity of other compounds .

- ABTS Radical Scavenging Assay : Similar to DPPH, this assay evaluates the ability to neutralize the ABTS radical. The presence of acenaphthene-d10 in experimental setups helps quantify the antioxidant activity of flavonoids and other compounds .

Toxicological Studies

Toxicological assessments have indicated that PAHs, including acenaphthene and its deuterated variant, can exhibit mutagenic and carcinogenic properties. Acenaphthene-d10's biological activity has been investigated through:

- In Vitro Studies : Research has shown that exposure to PAHs can lead to oxidative stress and DNA damage in various cell lines. Acenaphthene-d10 has been utilized to trace metabolic pathways and assess the extent of cellular damage caused by PAHs .

- Case Studies on Wildlife : Studies involving wildlife have shown bioaccumulation of PAHs, including acenaphthene-d10, in various species. This accumulation raises concerns about ecological impacts and potential health risks to animals at higher trophic levels .

Case Studies

- Environmental Impact on Birds :

- Human Health Risk Assessments :

Table 1: Summary of Biological Activities Related to Acenaphthene-d10

Table 2: Comparison of Acenaphthene-d10 with Other PAHs

| Compound | CAS Number | Molecular Weight (g/mol) | Solubility (in water) |

|---|---|---|---|

| Acenaphthene-d10 | 15067-26-2 | 162.24 | Low |

| Phenanthrene | 85-01-8 | 178.23 | Low |

| Chrysene | 218-01-9 | 228.25 | Very low |

Propiedades

IUPAC Name |

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-WHUVPORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893473 | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Acenaphthene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15067-26-2 | |

| Record name | Acenaphthylene-d8, 1,2-dihydro-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015067262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15067-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of acenaphthene-d10 in analytical chemistry?

A1: Acenaphthene-d10 serves as an internal standard in quantitative GC-MS analysis for various environmental pollutants, including PAHs, polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs) [, , , ]. It helps in accurate quantification by correcting for variations during sample preparation and analysis.

Q2: Why is acenaphthene-d10 chosen as an internal standard over regular acenaphthene?

A2: The deuterium atoms in acenaphthene-d10 cause a slight mass shift in the molecule compared to regular acenaphthene. This difference in mass allows the GC-MS to distinguish between the internal standard and the target analyte, even if they have similar chemical properties and retention times.

Q3: Can you elaborate on the advantages of using internal standards like acenaphthene-d10 in GC-MS analysis?

A3: Internal standards improve the reliability and accuracy of quantitative analysis. They help to:

Q4: How is the structure of acenaphthene-d10 characterized?

A4: Acenaphthene-d10 has a molecular formula of C12D10 and a molecular weight of 164.28 g/mol. Detailed structural information can be obtained using techniques like nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.